molecular formula C16H22N2O4 B1328820 [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid CAS No. 1142211-94-6

[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid

Cat. No.: B1328820
CAS No.: 1142211-94-6
M. Wt: 306.36 g/mol
InChI Key: UGMWZAXHBOMSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid” is a chemical compound with a molecular weight of 306.36 and a molecular formula of C16H22N2O4 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H22N2O4 . It contains a morpholinyl group, an acetic acid group, and a phenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. Its molecular weight is 306.36, and its molecular formula is C16H22N2O4 .

Scientific Research Applications

Antimicrobial and Hemolytic Activity

  • Antimicrobial Evaluation : A study by (Gul et al., 2017) explored the antimicrobial properties of compounds including a morpholinyl phenyl acetamide derivative. These compounds demonstrated variable antimicrobial activity against selected microbial species.

Stability and Synthesis Studies

  • Stability Under Stress Conditions : Research by (Gendugov et al., 2021) investigated the stability of a pharmaceutical substance structurally related to the query compound under various environmental stressors. The substance showed stability to UV radiation and high temperature but was sensitive to hydrolysis in alkaline environments.
  • Synthetic Pathways : The synthesis and properties of related compounds, focusing on their potential as broad-spectrum antifungal agents, were examined in a study by (Bardiot et al., 2015). This study highlighted the importance of structural modifications for improving stability and biological activity.

Molecular Structure and Chemical Properties

  • Crystal Structure Analysis : A study focused on the crystal structure and Hirshfeld surface analysis of a compound structurally similar to the query was conducted by (Baba et al., 2019). This type of analysis is crucial for understanding the physical and chemical properties of these compounds.

Potential Pharmaceutical Applications

  • Anti-Inflammatory Agents : Nikalje, Hirani, and Nawle (2015) synthesized a series of novel compounds related to the query molecule and evaluated their anti-inflammatory activity. This indicates potential applications in pharmaceuticals focused on inflammation management (Nikalje et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s used for proteomics research, which suggests it might interact with proteins in some way .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s used for research purposes only and is not intended for diagnostic or therapeutic use .

Future Directions

The future directions for this compound are not specified in the available resources. Given its use in proteomics research, it might be used in studies investigating protein function and interactions .

Properties

IUPAC Name

2-(N-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-12-8-18(9-13(2)22-12)15(19)10-17(11-16(20)21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMWZAXHBOMSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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